molecular formula C9H11NO2 B073126 4-(2-Aminoethyl)benzoic acid CAS No. 1199-69-5

4-(2-Aminoethyl)benzoic acid

Cat. No. B073126
CAS RN: 1199-69-5
M. Wt: 165.19 g/mol
InChI Key: MRBFWTDIRYEDBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(2-Aminoethyl)benzoic acid involves multiple steps, including nitrification, diazotization, methylation, oxidation, and selective reduction. For instance, a novel method was investigated for synthesizing 2-amino-4-methoxy benzoic acid, starting from toluidine, which shares a synthetic pathway relevant to the synthesis of 4-(2-Aminoethyl)benzoic acid. The process highlights the use of readily available raw materials and emphasizes a short synthetic route that is cost-effective (Jiang Jian-hui, 2010). Another relevant synthesis involves the production of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which was synthesized from 4-aminobenzoic acid through regioselective amidomethylation (R. Pascal et al., 2000).

Molecular Structure Analysis

Molecular structure and geometries of related compounds are often optimized using computational methods like the B3LYP density functional theory, employing various basis sets. These studies provide critical insights into the molecular structure of 4-(2-Aminoethyl)benzoic acid derivatives, helping to understand their chemical behavior and reactivity (T. Baul et al., 2009).

Chemical Reactions and Properties

The chemical reactions involving 4-(2-Aminoethyl)benzoic acid derivatives often include acylation, iodoformation, and diazotization processes. These reactions underline the compound's versatility in forming various chemical structures and its potential utility in synthesizing complex molecules (Feng Yu-chuan, 2013).

Physical Properties Analysis

The physical properties of 4-(2-Aminoethyl)benzoic acid and its derivatives, such as melting points and solubility, are crucial for their application in different domains. These properties are often determined through experimental methods, including NMR, IR, and MS, providing a comprehensive understanding of the compound's behavior in various conditions.

Chemical Properties Analysis

The chemical properties of 4-(2-Aminoethyl)benzoic acid, such as its reactivity with other compounds, potential for forming polymers, and its use as a building block in the synthesis of peptidomimetics, are of significant interest. Studies demonstrate the compound's utility in creating materials with improved pharmacokinetic and pharmacodynamic parameters, highlighting its potential in therapeutic applications (S. Krasnikov et al., 2004).

Scientific Research Applications

  • Synthesis for Pseudopeptide Synthesis : 4-Amino-3-(aminomethyl)benzoic acid, a derivative of 4-(2-Aminoethyl)benzoic acid, has been synthesized and used as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry (Pascal et al., 2000).

  • Applications in Doping Polyaniline : Substituted benzoic acids like 4-(2-Aminoethyl)benzoic acid have been used as dopants in polyaniline. These dopants influence the properties of polyaniline, such as conductivity and thermal stability (Amarnath & Palaniappan, 2005).

  • Pharmacokinetics Studies : Research on benzoic acid derivatives includes pharmacokinetic studies in rats, examining parameters such as bioavailability and distribution in plasma (Xu et al., 2020).

  • Chemical Structural Studies : Azo-benzoic acids, related to 4-(2-Aminoethyl)benzoic acid, have been studied for their molecular structures and properties, using techniques like NMR, UV-VIS, and IR spectroscopy (Baul et al., 2009).

  • Toxicity Assessment : The toxicity of various benzoic acid derivatives, including 4-(2-Aminoethyl)benzoic acid, has been assessed through experiments involving oral administration in animals, studying effects on biochemical parameters and organ systems (Gorokhova et al., 2020).

  • Development of Novel Fluorescence Probes : Derivatives of benzoic acid have been synthesized as fluorescence probes to detect reactive oxygen species, offering tools for biological and chemical applications (Setsukinai et al., 2003).

  • Investigation into Structure-Metabolism Relationships : Studies have been conducted on substituted benzoic acids, including 4-(2-Aminoethyl)benzoic acid, to understand their metabolism and how structure influences metabolic pathways (Ghauri et al., 1992).

Safety And Hazards

When handling “4-(2-Aminoethyl)benzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-(2-aminoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFWTDIRYEDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923138
Record name 4-(2-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)benzoic acid

CAS RN

1199-69-5
Record name 4-(2-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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